2,2-Dimethylthiomorpholine 1,1-dioxide
Overview
Description
2,2-Dimethylthiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . . It is characterized by the presence of a thiomorpholine ring substituted with two methyl groups and an oxygen atom bonded to the sulfur atom, forming a sulfoxide functional group.
Preparation Methods
The synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine amino protecting compounds with potassium permanganate under controlled conditions . The oxidation reaction is carried out by adding potassium permanganate portionwise to the reaction system, ensuring good oxidation efficiency and a controlled reaction process. The resulting thiomorpholine 1,1-dioxide amino protecting compound is then hydrolyzed under acidic conditions to yield the final product .
Chemical Reactions Analysis
2,2-Dimethylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced back to the corresponding thiomorpholine derivative.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2-Dimethylthiomorpholine 1,1-dioxide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2-Dimethylthiomorpholine 1,1-dioxide involves its interaction with molecular targets through its sulfoxide functional group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The specific pathways and molecular targets involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
2,2-Dimethylthiomorpholine 1,1-dioxide can be compared with other sulfoxide compounds, such as:
Dimethyl Sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but different structural properties.
Methionine Sulfoxide: An oxidized form of the amino acid methionine, which shares the sulfoxide group but has a different biological role.
The uniqueness of this compound lies in its specific thiomorpholine ring structure and the presence of two methyl groups, which influence its reactivity and applications .
Properties
IUPAC Name |
2,2-dimethyl-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)5-7-3-4-10(6,8)9/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRRAKSSJSYUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCS1(=O)=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272667-24-9 | |
Record name | 2,2-dimethyl-1-thiomorpholine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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